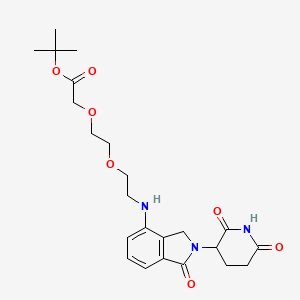![molecular formula C28H34N6O4 B13363313 1-{2-[1-(3,4-dimethoxyphenyl)-1H-tetraazol-5-yl]-2-adamantyl}-4-(2-furoyl)piperazine](/img/structure/B13363313.png)
1-{2-[1-(3,4-dimethoxyphenyl)-1H-tetraazol-5-yl]-2-adamantyl}-4-(2-furoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[1-(3,4-dimethoxyphenyl)-1H-tetraazol-5-yl]-2-adamantyl}-4-(2-furoyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[1-(3,4-dimethoxyphenyl)-1H-tetraazol-5-yl]-2-adamantyl}-4-(2-furoyl)piperazine involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the intermediate compounds, such as 3,4-dimethoxyphenyl and 1H-tetraazol-5-yl derivatives. These intermediates are then subjected to a series of reactions, including alkylation, acylation, and cyclization, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-{2-[1-(3,4-dimethoxyphenyl)-1H-tetraazol-5-yl]-2-adamantyl}-4-(2-furoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-{2-[1-(3,4-dimethoxyphenyl)-1H-tetraazol-5-yl]-2-adamantyl}-4-(2-furoyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe or ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 1-{2-[1-(3,4-dimethoxyphenyl)-1H-tetraazol-5-yl]-2-adamantyl}-4-(2-furoyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3,4-dimethoxyphenyl)-2-((1-phenyl-1H-tetraazol-5-yl)thio)ethanone
- 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine
- 1-(2-furoyl)piperazine
Uniqueness
1-{2-[1-(3,4-dimethoxyphenyl)-1H-tetraazol-5-yl]-2-adamantyl}-4-(2-furoyl)piperazine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C28H34N6O4 |
|---|---|
Molekulargewicht |
518.6 g/mol |
IUPAC-Name |
[4-[2-[1-(3,4-dimethoxyphenyl)tetrazol-5-yl]-2-adamantyl]piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C28H34N6O4/c1-36-23-6-5-22(17-25(23)37-2)34-27(29-30-31-34)28(20-13-18-12-19(15-20)16-21(28)14-18)33-9-7-32(8-10-33)26(35)24-4-3-11-38-24/h3-6,11,17-21H,7-10,12-16H2,1-2H3 |
InChI-Schlüssel |
HWNHQQSHBLYJMD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)N2C(=NN=N2)C3(C4CC5CC(C4)CC3C5)N6CCN(CC6)C(=O)C7=CC=CO7)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


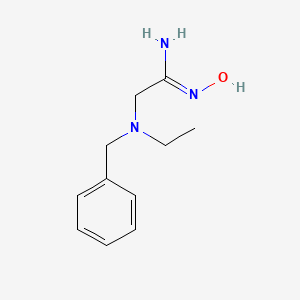
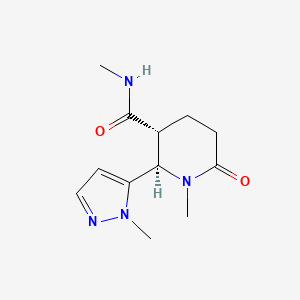
![(2E)-3-{4-chloro-3-[(propanoylcarbamothioyl)amino]phenyl}prop-2-enoic acid](/img/structure/B13363238.png)
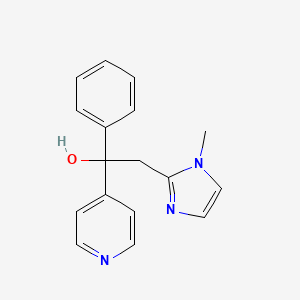
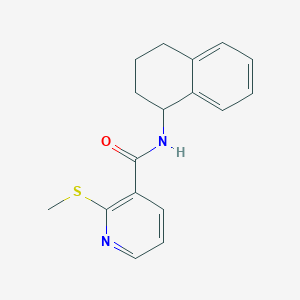
![3-[6-(4-Ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13363254.png)
![2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-(1H-pyrazol-3-yl)acetamide](/img/structure/B13363267.png)
![Methyl 5-methoxybenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13363272.png)
![Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclobutan-1-ol](/img/structure/B13363274.png)
![7-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13363277.png)
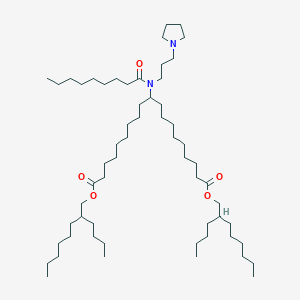
![7-amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13363308.png)
![6-(3,4-Diethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363311.png)
